4-chloro-1H-imidazo[4,5-c]quinoline
Overview
Description
4-Chloro-1H-imidazo[4,5-c]quinoline is a chemical product that has been used as a photosynthetic activator in weed science and pest control . It has been shown to significantly increase the growth rate of wheat, soybean, and oilseed crops .
Synthesis Analysis
A series of imidazo[4,5-c]quinoline derivatives was synthesized with 2-amino-5-bromobenzoic acid and 4-nitrophenylacetonitrile as starting materials, 6-bromo-4-chloro-3-nitroquinoline as intermediate and Suzuki reaction and closure of the imidazolinone ring with triphosgene as key steps .Molecular Structure Analysis
The molecular structure of 4-chloro-1H-imidazo[4,5-c]quinoline consists of three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . The InChI code for this compound is 1S/C14H14ClN3/c1-9(2)7-18-8-16-12-13(18)10-5-3-4-6-11(10)17-14(12)15/h3-6,8-9H,7H2,1-2H3 .Chemical Reactions Analysis
In the synthesis of imidazo[4,5-c]quinoline derivatives, an iodine-mediated decarboxylative cyclization was developed from α-amino acids and 2-methyl quinolines under metal-free conditions . This process affords a variety of imidazo[1,5-a]quinolines with moderate to good yields .Physical And Chemical Properties Analysis
4-Chloro-1H-imidazo[4,5-c]quinoline is a white to off-white to yellow powder or crystals . It has a molecular weight of 259.74 . It is highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis and Chemical Reactivity
- Novel Nitrogen-Containing Pentacyclic Compounds: Dianat et al. (2015) demonstrated the use of 2-chloro-3-formyl quinoline in a multi-component reaction, leading to the synthesis of imidazo[4,5-c]quinoline derivatives. This process involves Ullmann-type coupling for intramolecular C–N bond formation, highlighting a method for creating complex nitrogen-containing structures (Dianat et al., 2015).
- Heterocyclo[4,5-c]quinolines Synthesis: Khodair et al. (1999) explored the synthesis of substituted quinolines and heterocyclo[x,y-c]quinolines using 4-chloro-2-methyl-3-nitroquinolines as precursors. This study showcases the versatility of nitro groups in cyclization processes to form imidazo[4,5-c]quinoline derivatives (Khodair et al., 1999).
Biological Activities and Applications
- PI3K/PKB Pathway Modulation: Stauffer et al. (2008) identified imidazo[4,5-c]quinoline derivatives as potent modulators of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (PKB) pathway, leading to potential clinical development candidates for targeting specific cellular signaling pathways (Stauffer et al., 2008).
- Imidazo[4,5-c]quinoline Derivatives as PI3K/mTOR Inhibitors: Yanjie et al. (2017) synthesized a series of imidazo[4,5-c]quinoline derivatives showing an interesting profile as dual PI3K/mTOR inhibitors, which are crucial for cancer research and therapy. This demonstrates the potential of these compounds in developing new therapeutic agents (Yanjie et al., 2017).
Material Science and Catalysis
- Magnetically Recoverable Catalyst for Synthesis: Mouradzadegun et al. (2015) reported on the synthesis of N-fused imidazole-quinoline conjugates using sulfamic acid-functionalized γ-Fe2O3 nanoparticles. This catalytic method under solvent-free conditions emphasizes the role of imidazo[4,5-c]quinoline frameworks in facilitating environmentally friendly and efficient chemical transformations (Mouradzadegun et al., 2015).
Photocatalytic and Magnetic Properties
- Supramolecular Structures and Properties: Li et al. (2020) synthesized octamolybdate complexes using a quinoline–imidazole–monoamide ligand, revealing insights into the electrochemical, photocatalytic, and magnetic properties of these complexes. The study underscores the utility of imidazo[4,5-c]quinoline derivatives in designing materials with specific functional properties (Li et al., 2020).
Safety And Hazards
Future Directions
The structural requirements for allosteric enhancement at the A3AR were distinct from the requirements to inhibit equilibrium binding . Thus, future research could focus on preparing allosteric enhancers of the human A3AR that have an improved allosteric effect in comparison to the inhibition of equilibrium binding at the orthosteric site .
properties
IUPAC Name |
4-chloro-3H-imidazo[4,5-c]quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3/c11-10-9-8(12-5-13-9)6-3-1-2-4-7(6)14-10/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKUAAUCZDOPDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=N2)Cl)NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467495 | |
Record name | 1H-Imidazo[4,5-c]quinoline, 4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1H-imidazo[4,5-c]quinoline | |
CAS RN |
132206-92-9 | |
Record name | 1H-Imidazo[4,5-c]quinoline, 4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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